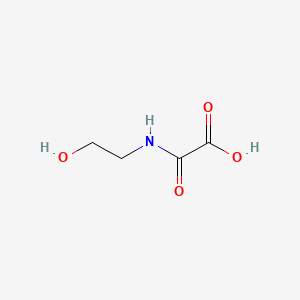
Hydroxyethyloxamic acid
Übersicht
Beschreibung
Synthesis Analysis
Hydroxamic acids, which include Hydroxyethyloxamic acid, are generally the products of hydroxylamine (NH2OH) and carboxylic acids (RCOOH). When an acyl group replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, a monohydroxamic acid, RCONHOH, is formed .
Molecular Structure Analysis
The molecular structure of Hydroxyethyloxamic acid is represented by the formula C4H7NO4 . The InChI representation of the molecule is InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) .
Physical And Chemical Properties Analysis
Hydroxyethyloxamic acid has a molecular weight of 133.10 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4. It also has a Rotatable Bond Count of 3. The Exact Mass and Monoisotopic Mass of Hydroxyethyloxamic acid are both 133.03750770 g/mol. Its Topological Polar Surface Area is 86.6 Ų .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Scientific Field
Biomedicine Application Summary: Hydroxyethyloxamic acid is utilized in the synthesis of hyaluronic acid hydrogels, which are used for a variety of biomedical applications such as tissue engineering, drug delivery, and controlled release . Methods of Application:
- Employing click chemistry mediated reactions for crosslinking. Results Summary: The hydrogels exhibit high biocompatibility and bio-functionality, essential for applications involving living cells and proteins .
Food Industry Applications
Scientific Field
Food Science Application Summary: Hydroxyethyloxamic acid’s derivatives are explored for their potential as food additives to enhance taste and quality . Methods of Application:
- Utilization in low-fat dairy and gluten-free bakery products. Results Summary: Improved sensory characteristics of food products, such as increased viscosity and water retention capacity .
Environmental Applications
Scientific Field
Environmental Science Application Summary: Hydroxyethyloxamic acid-related compounds are used in environmental applications like adsorption of pollutants and hydrogen production . Methods of Application:
- Utilization in processes for hydrogen generation and carbon dioxide reduction. Results Summary: Efficient reduction of environmental impact through pollutant removal and sustainable energy production .
Material Science Applications
Scientific Field
Material Science Application Summary: Functionalized layered double hydroxides (LDHs), which include hydroxyethyloxamic acid derivatives, are used for innovative applications in catalysis and biomaterial fabrication . Methods of Application:
- Regulation of layered compositions and defect creation for performance enhancement. Results Summary: LDHs show potential in heavy metal removal, radionuclide capture, and organic contaminants purification .
Pharmaceutical Research
Scientific Field
Pharmaceutical Chemistry Application Summary: Hydroxyethyloxamic acid is investigated for its role in the development of deuterated analogues of drugs, enhancing metabolic stability and biological half-life . Methods of Application:
- Evaluation of antimicrobial and antitubercular activities. Results Summary: Deuterated compounds exhibit better anaerobic antibacterial and anti-tubercular activity compared to non-deuterated ones .
Analytical Chemistry Applications
Scientific Field
Analytical Chemistry Application Summary: Hydroxyethyloxamic acid is involved in the development of analytical methods for metal chelation and hydrogen bonding studies . Methods of Application:
- Utilized in the study of binding interactions in biological systems. Results Summary: Enhanced understanding of metal-protein interactions and development of new analytical techniques .
These applications demonstrate the versatility and significance of Hydroxyethyloxamic acid in advancing various scientific fields. The detailed methods and results highlight its potential in contributing to innovative solutions and research advancements.
Synthesis of Biodegradable Polymers
Scientific Field
Polymer Chemistry Application Summary: Hydroxyethyloxamic acid is instrumental in the synthesis of biodegradable polymers like polylactic acid (PLA), which are crucial for sustainable development in the biomedical field . Methods of Application:
- Modifying the physical properties of PLA through copolymerization. Results Summary: The resulting PLA exhibits excellent biocompatibility and biodegradability, approved by the FDA for biomedical use .
Development of Sustainable Hydrogels
Scientific Field
Green Chemistry Application Summary: Derivatives of Hydroxyethyloxamic acid are used to create starch-based sustainable hydrogels for applications ranging from biomedical to agricultural . Methods of Application:
- Creating hydrogels that are non-toxic, biocompatible, and cost-effective. Results Summary: These starch-based hydrogels are an eco-friendly alternative to synthetic hydrogels, with a wide range of applications .
Injectable Hydrogel Nanocomposites
Scientific Field
Nanotechnology Application Summary: Hydroxyethyloxamic acid is used in the development of injectable hydrogel nanocomposites for personalized medicine, including cancer immunotherapy . Methods of Application:
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENBEYPOIXIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200668 | |
| Record name | Hydroxyethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethyloxamic acid | |
CAS RN |
5270-73-5 | |
| Record name | Hydroxyethyloxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

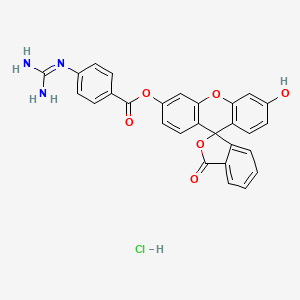

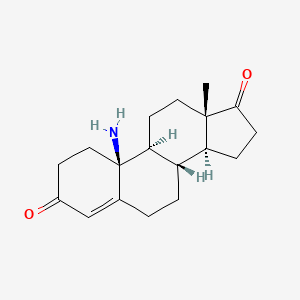


![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)
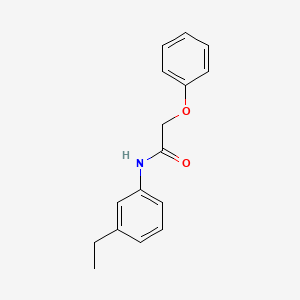

![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
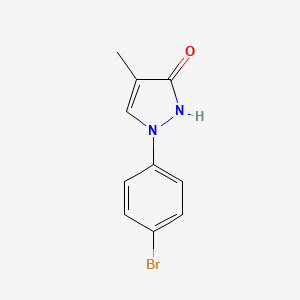
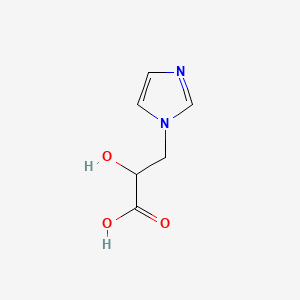
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)